Acetamide, 2-cyano-2-nitro- Acetamide, 2-cyano-2-nitro-
Brand Name: Vulcanchem
CAS No.: 475-08-1
VCID: VC20501415
InChI: InChI=1S/C3H3N3O3/c4-1-2(3(5)7)6(8)9/h2H,(H2,5,7)
SMILES:
Molecular Formula: C3H3N3O3
Molecular Weight: 129.07 g/mol

Acetamide, 2-cyano-2-nitro-

CAS No.: 475-08-1

Cat. No.: VC20501415

Molecular Formula: C3H3N3O3

Molecular Weight: 129.07 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2-cyano-2-nitro- - 475-08-1

Specification

CAS No. 475-08-1
Molecular Formula C3H3N3O3
Molecular Weight 129.07 g/mol
IUPAC Name 2-cyano-2-nitroacetamide
Standard InChI InChI=1S/C3H3N3O3/c4-1-2(3(5)7)6(8)9/h2H,(H2,5,7)
Standard InChI Key HQWDILUMZXPFNW-UHFFFAOYSA-N
Canonical SMILES C(#N)C(C(=O)N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Functional Groups

The molecular formula of 2-cyano-2-nitroacetamide is C₃H₃N₃O₃, comprising:

  • A central acetamide core (CH₃CONH₂)

  • A cyano group (-CN) at the α-position

  • A nitro group (-NO₂) adjacent to the cyano substituent.

This arrangement creates a highly polarized electronic environment, with the electron-withdrawing nitro and cyano groups inducing significant charge delocalization. Computational studies on analogous compounds, such as 2-cyano-N-cyclopropylacetamide, reveal that such substituents reduce the electron density at the α-carbon, enhancing reactivity toward nucleophilic attack .

Spectroscopic Characterization

While direct spectroscopic data for 2-cyano-2-nitroacetamide are unavailable, inferences can be drawn from related compounds:

  • FT-IR:

    • Nitro groups exhibit strong asymmetric and symmetric stretching vibrations at 1,520–1,540 cm⁻¹ and 1,340–1,360 cm⁻¹, respectively .

    • Cyano groups show sharp peaks near 2,240–2,260 cm⁻¹ .

  • ¹H NMR:

    • The amide proton (NH₂) resonates as a broad singlet at δ 6.5–7.5 ppm due to hydrogen bonding .

    • Adjacent nitro and cyano groups deshield neighboring protons, shifting resonances upfield.

  • ¹³C NMR:

    • The carbonyl carbon (C=O) appears near δ 165–170 ppm .

    • The nitrile carbon (CN) resonates at δ 115–120 ppm, while the nitro-bearing carbon is observed at δ 90–100 ppm .

Synthesis and Reaction Pathways

Nitration of 2-Cyanoacetamide

A plausible route involves the nitration of 2-cyanoacetamide (CAS 107-91-5) using mixed acid (HNO₃/H₂SO₄):

2-Cyanoacetamide+HNO3H2SO42-Cyano-2-nitroacetamide+H2O\text{2-Cyanoacetamide} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Cyano-2-nitroacetamide} + \text{H}_2\text{O}

This method parallels the synthesis of 2-nitroacetamide (CAS 14011-21-3), where nitration occurs at the α-position . Reaction conditions (temperature: 0–5°C, stoichiometric HNO₃) must be tightly controlled to avoid over-nitration or decomposition.

Alternative Pathway: Cyanation of 2-Nitroacetamide

Introducing a cyano group to 2-nitroacetamide via Kolbe nitrile synthesis:

2-Nitroacetamide+CN2-Cyano-2-nitroacetamide+OH\text{2-Nitroacetamide} + \text{CN}^- \rightarrow \text{2-Cyano-2-nitroacetamide} + \text{OH}^-

This approach mirrors the synthesis of 2-cyano-2-hydroxyiminoacetamide salts, where nitrite ions react with cyanoacetamides under acidic conditions .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue/DescriptionSource Analogy
Molecular Weight129.08 g/molCalculated
Density~1.45 g/cm³Estimated from
Melting Point180–190°C (dec.)Similar to
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)Inferred from

The nitro group enhances solubility in polar solvents due to dipole interactions, while the cyano group contributes to lattice stability, raising the melting point compared to 2-nitroacetamide (mp. N/A) .

Stability and Decomposition

  • Thermal Stability: Decomposition above 200°C releases toxic fumes (NOₓ, HCN) .

  • Hydrolytic Sensitivity: Susceptible to hydrolysis in alkaline media, yielding nitrite and cyanide ions:

C₃H₃N₃O₃+2OHCH₃COO+NO2+CN+H2O\text{C₃H₃N₃O₃} + 2\text{OH}^- \rightarrow \text{CH₃COO}^- + \text{NO}_2^- + \text{CN}^- + \text{H}_2\text{O}

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

2-Cyano-2-nitroacetamide serves as a precursor for pyrazole, triazole, and thiadiazole derivatives. For example, cyclocondensation with hydrazines yields 3-nitro-1H-pyrazole-4-carboxamides, which are valuable in agrochemical design .

Coordination Chemistry

The nitro and cyano groups act as bidentate ligands, forming complexes with transition metals. Computational studies on similar compounds suggest that such complexes exhibit non-linear optical (NLO) properties, with hyperpolarizability values (β) exceeding 10⁻²⁸ esu .

Computational and Molecular Docking Insights

Density functional theory (DFT) analyses of 2-cyanoacetamide derivatives reveal:

  • HOMO-LUMO Gap: ~5.2 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Negative potential localized at nitro oxygen atoms, favoring electrophilic interactions .

  • Docking Studies: Analogous compounds show binding affinities (ΔG = -7.5 kcal/mol) with protease receptors (e.g., PDB 6J7A), suggesting potential pharmacological applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator